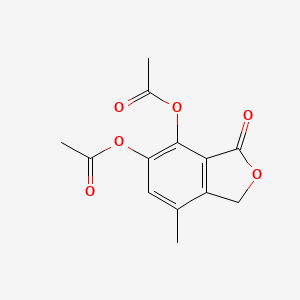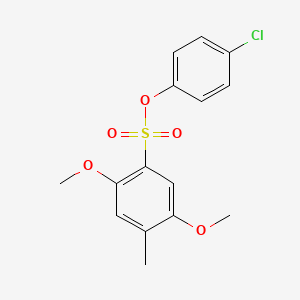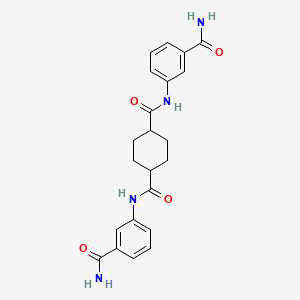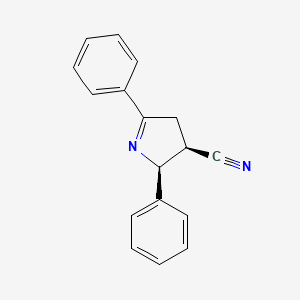
4-(Acetyloxy)-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Acetyloxy)-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl acetate is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of acetyloxy groups, which are derivatives of acetic acid, and a methyl group attached to the benzofuran core. The compound’s structure and functional groups make it a subject of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetyloxy)-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl acetate typically involves the acetylation of a precursor benzofuran compound. One common method includes the reaction of 7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups, resulting in the formation of the desired acetate ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-(Acetyloxy)-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Acetic Anhydride: Used for acetylation reactions.
Pyridine: Acts as a catalyst in acetylation.
Potassium Permanganate: An oxidizing agent for oxidation reactions.
Lithium Aluminum Hydride: A reducing agent for reduction reactions.
Major Products Formed
Hydrolysis: Produces acetic acid and 7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-ol.
Oxidation: Can yield various oxidized derivatives depending on the reaction conditions.
Reduction: Produces 4-(Acetyloxy)-7-methyl-3-hydroxy-1,3-dihydro-2-benzofuran-5-yl acetate.
科学的研究の応用
4-(Acetyloxy)-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Acetyloxy)-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl acetate involves its interaction with specific molecular targets and pathways. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may participate in various biochemical processes. Additionally, the benzofuran core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.
類似化合物との比較
Similar Compounds
4-(Acetyloxy)-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl acetate: shares structural similarities with other benzofuran derivatives such as:
Uniqueness
The presence of acetyloxy groups in this compound distinguishes it from other benzofuran derivatives. These groups confer unique chemical reactivity and biological properties, making the compound valuable for specific applications in research and industry.
特性
分子式 |
C13H12O6 |
|---|---|
分子量 |
264.23 g/mol |
IUPAC名 |
(4-acetyloxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl) acetate |
InChI |
InChI=1S/C13H12O6/c1-6-4-10(18-7(2)14)12(19-8(3)15)11-9(6)5-17-13(11)16/h4H,5H2,1-3H3 |
InChIキー |
KVEXRIVFQSWVCT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C2=C1COC2=O)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B13374143.png)
![ethyl 4-({2-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13374155.png)
![N-{1-({2-[1-(4-bromophenyl)ethylidene]hydrazino}carbonyl)-2-[4-(dimethylamino)phenyl]vinyl}benzamide](/img/structure/B13374160.png)
![1,4-Bis[(4-methyl-1-piperidinyl)sulfonyl]-1,4-diazepane](/img/structure/B13374165.png)
![3-(4-methoxyphenyl)-3-oxo-2-[(1H-1,2,4-triazol-5-ylimino)methyl]propanenitrile](/img/structure/B13374167.png)

![3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-indole](/img/structure/B13374183.png)
![2-[4-(acetylamino)phenyl]-N-isopentyl-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B13374186.png)


![ethyl 2-amino-7-chloro-8-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B13374195.png)

